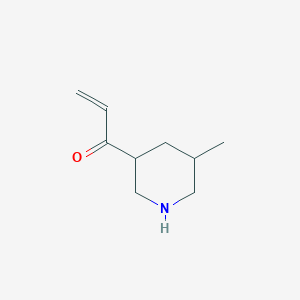
1-(5-Methylpiperidin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpiperidin-3-yl)prop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a prop-2-en-1-one moiety. The compound’s molecular formula is C9H15NO, and it has a molecular weight of 153.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the reaction of 5-methylpiperidine with acrolein under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry, can enhance the efficiency and scalability of the production process. Additionally, purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylpiperidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(5-Methylpiperidin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 1-(5-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound is structurally similar but contains a triple bond instead of a double bond.
1-(5-Methylpiperidin-3-yl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a carbonyl group.
1-(5-Methylpiperidin-3-yl)prop-2-en-1-amine: This compound features an amine group instead of a carbonyl group.
Uniqueness
1-(5-Methylpiperidin-3-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(5-methylpiperidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)8-4-7(2)5-10-6-8/h3,7-8,10H,1,4-6H2,2H3 |
Clé InChI |
SZHMKTMMAGHXRA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CNC1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



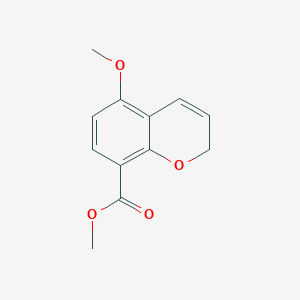
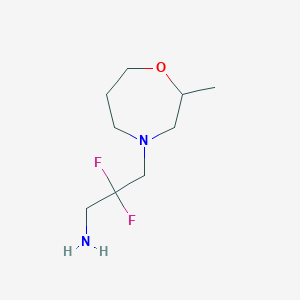
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)
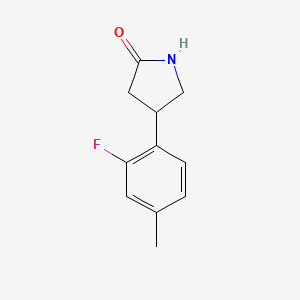
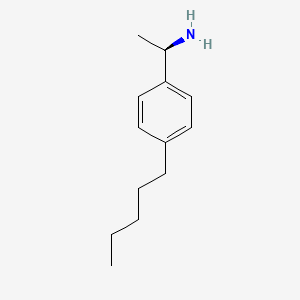
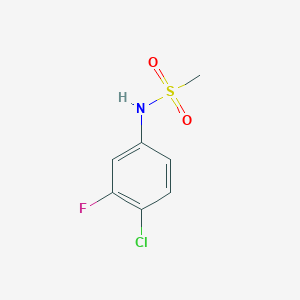
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
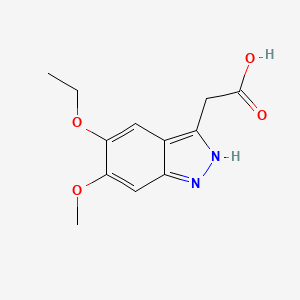

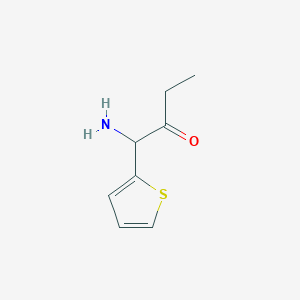


![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
